molecular formula C8H15NO2 B14789329 1,4-Dimethylpiperidine-2-carboxylic acid

1,4-Dimethylpiperidine-2-carboxylic acid

Cat. No.: B14789329
M. Wt: 157.21 g/mol
InChI Key: RZIWEWJJKJVNCK-UHFFFAOYSA-N
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Description

(2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with two methyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline has been developed, which can be further modified to obtain (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid . The reaction conditions typically involve the use of zinc and magnesium enolates to achieve high diastereoselectivity.

Industrial Production Methods: Industrial production of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.

Common Reagents and Conditions: Common reagents used in the reactions of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions are typically mild to ensure the stability of the piperidine ring structure .

Major Products Formed: The major products formed from the reactions of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid depend on the type of reaction. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

(2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used to study enzyme-substrate interactions and protein-ligand binding. In medicine, the compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Additionally, in the industry, it is utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular targets may include enzymes involved in metabolic pathways, receptors, and transport proteins .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid include other piperidine derivatives such as (2R,4R)-4-hydroxyproline and (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acid . These compounds share structural similarities but differ in their functional groups and stereochemistry.

Uniqueness: The uniqueness of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both methyl and carboxylic acid groups. This unique combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in biological systems.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1,4-dimethylpiperidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-6-3-4-9(2)7(5-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

RZIWEWJJKJVNCK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C

Origin of Product

United States

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